8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one
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Overview
Description
“8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and acetyl groups attached to a chromenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one” typically involves multi-step organic reactions. Common starting materials might include phenolic compounds and acetylating agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of natural dyes, food additives, and cosmetic products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The acetyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar hydroxyl groups.
Kaempferol: Another flavonoid with a similar chromenone structure.
Luteolin: Shares structural similarities and biological activities.
Uniqueness
“8-Acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one” is unique due to its specific acetylation pattern and the presence of multiple hydroxyl groups, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
Properties
CAS No. |
70460-24-1 |
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Molecular Formula |
C19H14O7 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
8-acetyl-2-(2-acetyl-3,5-dihydroxyphenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C19H14O7/c1-8(20)11-3-4-13(23)18-15(25)7-16(26-19(11)18)12-5-10(22)6-14(24)17(12)9(2)21/h3-7,22-24H,1-2H3 |
InChI Key |
DEFYWUPGKABEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)O)C(=O)C=C(O2)C3=C(C(=CC(=C3)O)O)C(=O)C |
Origin of Product |
United States |
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